2,3,4,5,6-Pentabromostyrene
Description
Contextualization within Brominated Organic Compounds and Polymer Science
Brominated organic compounds represent a significant class of chemicals utilized across various industrial applications, most notably as flame retardants. wikipedia.org These compounds are incorporated into materials to inhibit or delay the spread of fire. wikipedia.org 2,3,4,5,6-Pentabromostyrene, as its name suggests, is a styrene (B11656) molecule heavily substituted with five bromine atoms on the aromatic ring. uni.luchembk.com This high degree of bromination is a key characteristic that influences its properties and potential applications.
In the realm of polymer science, the vinyl group (the "-styrene" part of the name) allows this compound to act as a monomer. researchgate.netbeilstein-journals.org This means it can undergo polymerization to form a macromolecule, poly(pentabromostyrene). researchgate.net The ability to polymerize is a crucial feature that distinguishes it from many other brominated flame retardants and opens up unique avenues for its application in materials science. researchgate.netbeilstein-journals.org The resulting polymer, poly(pentabromostyrene), can be blended with other polymers or used to create composite materials with specific properties. researchgate.netresearchgate.net
Historical Perspectives on Related Brominated Flame Retardants and Their Evolution
The use of brominated compounds as flame retardants dates back several decades. biu.ac.il Historically, polybrominated diphenyl ethers (PBDEs) were among the most widely used classes of brominated flame retardants. acs.orgnih.gov Commercial mixtures like PentaBDE, OctaBDE, and DecaBDE were incorporated into a vast array of consumer and industrial products, including electronics, furniture, and textiles. wikipedia.orgacs.org
However, over time, concerns arose regarding the environmental persistence and potential toxicity of certain PBDEs. nih.govnih.gov This led to regulatory actions and voluntary phase-outs of some PBDE formulations in various parts of the world. wikipedia.orgacs.org Consequently, the chemical industry began to develop and promote alternative flame retardants.
This evolution in the flame retardant market has driven research into new brominated compounds that could offer effective flame retardancy while potentially presenting a different environmental and health profile. The development of "alternative" or "replacement" flame retardants, such as decabromodiphenyl ethane (B1197151) (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), reflects this shift. acs.orgbohrium.comresearchgate.net Research into compounds like this compound can be seen within this broader context of seeking new flame retardant solutions.
Overview of Research Trajectories for this compound
Academic research on this compound has primarily focused on its synthesis, polymerization, and the characterization of its polymeric form, poly(pentabromostyrene).
A significant area of investigation has been the synthesis of poly(pentabromostyrene) particles and their potential application as flame-retardant additives. researchgate.netbiu.ac.il Studies have explored methods like dispersion polymerization to create micrometer-sized spherical particles of poly(pentabromostyrene). researchgate.netcdnsciencepub.com The research has delved into how various polymerization parameters, such as monomer and initiator concentrations, affect the size and distribution of these particles. researchgate.net The thermal stability and flame-retardant properties of these poly(pentabromostyrene) microspheres have been a key focus, with studies demonstrating their potential to increase the combustion temperature of polymer blends. researchgate.netbiu.ac.il
Another research avenue has been the creation and evaluation of composite materials incorporating poly(pentabromostyrene). For instance, researchers have successfully prepared poly(pentabromostyrene)-silica composite stationary phases for use in chromatography. researchgate.net These studies highlight the versatility of the polymer, where the phenyl and bromine moieties provide a combination of hydrophobic and polar interactions, enabling the separation of a wide range of chemical compounds. researchgate.net The performance of such composites in applications like capillary electrochromatography has also been assessed. researchgate.net
The fundamental properties of this compound and its polymer have also been a subject of study. This includes the analysis of its molecular structure and its behavior in different chemical environments. uni.luchembk.com
Data Tables
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H3Br5 |
| Molar Mass | 498.63 g/mol |
| CAS Number | 53097-59-9 |
Source: chembk.com
Polymerization Research on this compound
| Research Focus | Key Findings |
|---|---|
| Synthesis of Poly(pentabromostyrene) Microspheres | Dispersion polymerization can be used to produce micrometer-sized particles with a narrow size distribution. researchgate.net |
| Flame Retardant Applications | Poly(pentabromostyrene) microspheres can increase the thermal stability and combustion temperature of polymer blends like polystyrene. researchgate.netbiu.ac.il |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53097-59-9 |
|---|---|
Molecular Formula |
C8H3Br5 |
Molecular Weight |
498.63 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
InChI Key |
BMSUWQXMTMGEOM-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Other CAS No. |
53097-59-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,3,4,5,6 Pentabromostyrene
Advanced Synthetic Routes for 2,3,4,5,6-Pentabromostyrene Monomer
The synthesis of the this compound monomer is a critical step for its subsequent polymerization and application in areas such as flame retardants. researchgate.net A prevalent and effective method involves a two-step process starting from (2-bromoethyl)benzene (B7723623). rsc.org
The initial step is the exhaustive bromination of the aromatic ring of (2-bromoethyl)benzene. This is typically achieved using an excess of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). rsc.org The reaction is usually conducted in an ice bath to control the exothermic nature of the bromination process. The electrophilic substitution reaction proceeds until all five available positions on the benzene (B151609) ring are substituted with bromine atoms, yielding (2-bromoethyl)pentabromobenzene. rsc.org
The subsequent step involves the dehydrobromination of (2-bromoethyl)pentabromobenzene to introduce the vinyl group, thus forming the pentabromostyrene monomer. rsc.org This elimination reaction is commonly carried out by refluxing the intermediate with a strong base in an alcoholic solvent. A solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) is frequently employed for this purpose. rsc.orggoogle.com The base abstracts a proton from the carbon adjacent to the benzene ring, and simultaneously, the bromide ion is eliminated, leading to the formation of a double bond.
A detailed representation of this synthetic route is as follows:
Step 1: Bromination (2-bromoethyl)benzene + 5Br₂ --(FeBr₃)--> (2-bromoethyl)pentabromobenzene + 5HBr
Step 2: Dehydrobromination (2-bromoethyl)pentabromobenzene + KOH --(EtOH, Reflux)--> this compound + KBr + H₂O
An alternative approach for the dehydrohalogenation step involves using a phase transfer catalyst. google.com This method can be advantageous as it may proceed at lower temperatures and can be applied to a range of brominated styrenes. google.com For instance, the dehydrohalogenation of 1-haloethyl bromobenzene (B47551) or 2-haloethyl bromobenzene can be accomplished using an aqueous alcoholic alkali solution in the presence of a phase transfer catalyst at temperatures ranging from 0°C to 150°C. google.com
Reaction Mechanisms Governing this compound Formation
The formation of this compound proceeds through two distinct and fundamental reaction mechanisms: electrophilic aromatic substitution and elimination.
The first stage, the bromination of (2-bromoethyl)benzene, is a classic example of an electrophilic aromatic substitution reaction. The mechanism is initiated by the activation of bromine by the Lewis acid catalyst, FeBr₃, to form a highly electrophilic bromine species, which is often represented as a Br⁺ source. This powerful electrophile then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring. In the final step of this substitution, a proton (H⁺) is abstracted from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst. This process is repeated until all five hydrogen atoms on the benzene ring are replaced by bromine atoms.
The second stage, the conversion of (2-bromoethyl)pentabromobenzene to pentabromostyrene, occurs via an elimination reaction , specifically a dehydrobromination. This reaction typically follows an E2 (bimolecular elimination) mechanism. The strong base, such as the hydroxide ion (OH⁻) from KOH, acts as a nucleophile and abstracts a proton from the carbon atom beta to the bromine atom on the ethyl side chain. Concurrently, the electrons from the C-H bond shift to form a pi bond between the alpha and beta carbons, and the bromide ion departs as a leaving group. The E2 mechanism is a concerted process, meaning all bond-breaking and bond-forming events occur in a single step. The rate of this reaction is dependent on the concentrations of both the substrate ((2-bromoethyl)pentabromobenzene) and the base.
Derivatization Reactions of this compound and Related Brominated Styrenes
The vinyl group of this compound is a key functional group that allows for a variety of derivatization reactions, primarily through addition reactions to the double bond. These reactions are characteristic of alkenes. masterorganicchemistry.com Some potential derivatization reactions include:
Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond would result in the formation of a dihaloalkane derivative. masterorganicchemistry.com
Hydrohalogenation: The addition of hydrogen halides such as hydrogen chloride (HCl) or hydrogen bromide (HBr) would yield the corresponding haloethylpentabromobenzene. masterorganicchemistry.com
Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol derivative. masterorganicchemistry.com
Epoxidation: Reaction with a peroxy acid (RCO₃H) would lead to the formation of an epoxide ring. masterorganicchemistry.com
Polymerization: As a styrene (B11656) derivative, the most significant reaction is its polymerization to form poly(pentabromostyrene). This is typically a free-radical polymerization initiated by a suitable initiator. rsc.org
While specific literature on the derivatization of this compound itself is not extensively detailed in the provided search results, the reactivity of its vinyl group can be inferred from the general reactions of styrenes and other alkenes. masterorganicchemistry.com Derivatization is a common technique used in analytical chemistry, for example, to modify an analyte to improve its detectability in methods like gas chromatography (GC). researchgate.netresearch-solution.com For instance, derivatization reactions can increase the volatility of a compound, which is a prerequisite for GC analysis. researchgate.net
Catalytic Systems and Methodological Innovations in this compound Synthesis
The synthesis of this compound relies on catalysis in both of its key steps.
In the bromination step, a Lewis acid catalyst is essential. Iron(III) bromide (FeBr₃) is a commonly used catalyst for this purpose. rsc.org Its role is to polarize the bromine molecule, making it a more potent electrophile to attack the aromatic ring. Other Lewis acids could potentially be used, but FeBr₃ is effective and widely cited.
In the dehydrobromination step, while a strong base like KOH is the primary reagent, phase transfer catalysts represent a significant methodological innovation. google.com Phase transfer catalysts are particularly useful when the reactants are in different phases, such as an aqueous phase containing the base and an organic phase containing the substrate. The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction. This can lead to milder reaction conditions, such as lower temperatures, and potentially higher yields. google.com
For the polymerization of the pentabromostyrene monomer, which is its primary application, initiators for free-radical polymerization act as catalysts. These initiators, upon heating or irradiation, decompose to form free radicals that initiate the polymerization chain reaction. The choice of initiator can influence the properties of the resulting polymer. researchgate.net
Furthermore, innovations in catalysis are constantly evolving. For instance, the development of highly active and selective catalysts is a major focus in organic synthesis. While not specifically mentioned for pentabromostyrene synthesis in the provided results, advancements in areas like transition metal catalysis could offer new synthetic routes in the future. ed.ac.uk
| Reaction Step | Catalyst/Reagent | Purpose | Reference |
| Bromination | Iron(III) bromide (FeBr₃) | Lewis acid catalyst to activate bromine for electrophilic aromatic substitution. | rsc.org |
| Dehydrobromination | Potassium hydroxide (KOH) | Strong base to effect E2 elimination. | rsc.org |
| Dehydrobromination | Phase Transfer Catalyst | Facilitates reaction between reactants in different phases, allowing for milder conditions. | google.com |
| Polymerization | Free-Radical Initiator | Initiates the polymerization of the monomer to form poly(pentabromostyrene). | rsc.org |
Polymerization Science of 2,3,4,5,6 Pentabromostyrene
Homopolymerization of 2,3,4,5,6-Pentabromostyrene: Kinetics and Processes
The creation of homopolymers from the this compound monomer involves specific polymerization methods to control the polymer's characteristics.
Dispersion Polymerization Techniques for Poly(this compound) Particle Formation
Dispersion polymerization is a heterogeneous polymerization method used to produce polymer particles of a controlled size. wikipedia.org In this technique, the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. wikipedia.org This leads to the precipitation of polymer particles, which are stabilized by a polymeric stabilizer present in the medium. wikipedia.orgmdpi.com The final particle size, typically in the range of 0.1 to 15 micrometers, is influenced by factors such as the type and concentration of the solvent, monomer, initiator, and stabilizer. wikipedia.orgcdnsciencepub.com
In the context of poly(this compound) (PPBS), dispersion polymerization has been employed to synthesize micrometer-sized particles. researchgate.net Research has shown that the concentration of the pentabromostyrene monomer can affect the diameter and size distribution of the resulting polymer particles. researchgate.net For instance, an increase in monomer concentration has been observed to lead to a decrease in the diameter of the PPBS nanoparticles. researchgate.net This method offers a pathway to generate spherical polymer particles, with the polymerization largely occurring within the individual, stabilized particles. wikipedia.orgresearchgate.net
Table 1: Factors Influencing Particle Size in Dispersion Polymerization
| Factor | Influence on Particle Size |
| Solvent Type | Affects polymer solubility and particle nucleation. wikipedia.orgresearchgate.net |
| Monomer Concentration | Can inversely affect particle diameter. researchgate.net |
| Initiator Concentration | Influences the rate of polymerization and nucleation. wikipedia.orgresearchgate.net |
| Stabilizer Type & Conc. | Crucial for colloidal stability and final particle size control. wikipedia.orgresearchgate.net |
Free Radical Polymerization of this compound Monomer
Free radical polymerization (FRP) is a fundamental chain-growth polymerization method involving initiation, propagation, and termination steps. uomustansiriyah.edu.iqscribd.com The kinetics of FRP are governed by the rates of these individual steps. scribd.commdpi.com The steady-state assumption, which posits that the concentration of radical active species remains constant, is often used to derive kinetic equations for the rate of polymerization and the degree of polymerization. scribd.com
The polymerization of styrenic monomers, including substituted styrenes, is well-established via free radical mechanisms. While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the provided results, the general principles of FRP apply. The bulky and electron-withdrawing nature of the pentabromophenyl group can be expected to influence the reactivity of the vinyl group and the propagation kinetics.
Copolymerization Strategies Involving this compound
Copolymerization allows for the modification of polymer properties by incorporating two or more different monomer units into the same polymer chain.
Synthesis of Styrenic Copolymers Incorporating this compound Units
Copolymers of this compound with other styrenic monomers, such as styrene (B11656) itself, can be synthesized to tailor the final properties of the material. For example, copolymers of styrene and various substituted phenylcyanoacrylates have been prepared through radical copolymerization. chemrxiv.org Similarly, copolymers involving other halogenated styrenes have been synthesized. rsc.org The synthesis of copolymers of 2,3,4,5-pentafluorostyrene with styrene has been achieved through conventional free radical polymerization. rsc.org
The incorporation of this compound into styrenic copolymers can be achieved using standard radical polymerization techniques, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemrxiv.orguobaghdad.edu.iq The composition of the resulting copolymer is dependent on the reactivity ratios of the comonomers and their feed ratio in the reaction mixture.
Controlled Radical Polymerization (CRP) for this compound-Based Copolymers
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, molecular weight distribution, and architecture. sigmaaldrich.comnih.govmdpi.com These methods are characterized by a reversible equilibrium between active propagating radicals and dormant species, which suppresses termination reactions. sigmaaldrich.comresearchgate.net
CRP has been successfully applied to the synthesis of copolymers containing halogenated styrenes. For instance, ATRP has been used to prepare copolymers of 2,3,4,5-pentafluorostyrene and styrene. rsc.org NMP has been employed for the controlled radical copolymerization of α-trifluoromethylstyrenes with styrenes, demonstrating the ability to control the monomer content in the resulting copolymer. nih.gov These techniques are highly valuable for creating well-defined block copolymers and other complex architectures incorporating this compound units. nih.gov
Table 2: Comparison of Controlled Radical Polymerization Techniques
| Technique | Mediating Agent | Key Features |
| ATRP | Transition metal complex (e.g., Cu/ligand) | Versatile for a wide range of monomers, enables synthesis of complex architectures. sigmaaldrich.com |
| NMP | Stable nitroxide radicals (e.g., TEMPO) | Often used for styrenic and acrylic monomers, can produce block copolymers. nih.gov |
| RAFT | Thio-carbonyl-thio compounds | Tolerant to a wide variety of functional groups and reaction conditions. mdpi.com |
Structural Elucidation and Microarchitecture of Poly(this compound) and its Copolymers
The characterization of the structure and microarchitecture of polymers is crucial for understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gel Permeation Chromatography (GPC) are standard methods for this purpose. uobaghdad.edu.iqmdpi.com
For copolymers, NMR is instrumental in determining the copolymer composition, which is the relative amount of each monomer unit in the polymer chain. uobaghdad.edu.iq For example, in copolymers of styrene and substituted acrylates, the composition has been calculated from nitrogen analysis, which is correlated to the acrylate (B77674) content. chemrxiv.org In the case of copolymers of 2,3,4,5-pentafluorostyrene and styrene, Heteronuclear Multiple Bond Correlation (HMBC) NMR has been used to unambiguously establish the mode of monomer alternation. rsc.org GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. mdpi.com For well-defined polymers synthesized via CRP, a narrow PDI is expected. sigmaaldrich.com
The microarchitecture, including the stereoregularity (tacticity) of the polymer chain, can also be investigated. For certain styrenic polymers synthesized with specific catalysts, high syndiotactic stereoregularity has been achieved. rsc.org The arrangement of the bulky pentabromophenyl groups along the polymer backbone in poly(this compound) and its copolymers will significantly influence the polymer's conformation and bulk properties.
Analysis of Polymer Chain Topology and Branching
The physical and rheological properties of polymers derived from this compound (PBS) are intrinsically linked to their macromolecular architecture. The polymer chain topology, which describes the arrangement of monomer units and the presence of any branches, is a critical area of investigation. Unlike simple linear chains, branched polymers possess side chains or connections that significantly alter their behavior in melts and solutions.
The introduction of branches, particularly long-chain branches (LCB), can substantially modify a polymer's processing characteristics. kinampark.comcore.ac.uk Even a minimal amount of LCB can improve properties like shear thinning and strain hardening, which are crucial for processes such as extrusion and injection molding. kinampark.comuoi.gr The formation of branches in poly(pentabromostyrene) can occur through several mechanisms, including chain transfer to the polymer backbone or the incorporation of a vinyl-terminated polymer chain into a growing chain, a route often considered in metallocene-catalyzed polymerizations. core.ac.uk
Various branched topologies can be synthesized, each imparting unique properties to the resulting material. kinampark.com These include star polymers, comb polymers, H-shaped polymers, and graft copolymers. kinampark.comuoi.grresearchgate.net For instance, using a polymeric chain transfer agent during polymerization can result in the formation of a graft copolymer, where chains of poly(pentabromostyrene) are attached as side chains to a different polymer backbone. google.com
Characterizing these complex three-dimensional structures requires sophisticated analytical techniques. While methods like Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALS) provide information on molecular weight and size distribution, they are often insufficient to fully elucidate the branching structure. kinampark.comuoi.gr Rheological measurements are particularly sensitive to the presence of long-chain branching and provide a powerful tool for topological analysis. kinampark.comuoi.gr The van Gurp-Palmen plot, which graphs the phase angle versus the complex modulus, is one such rheological method used to create "topology maps" that help classify polymers based on their branching structure. researchgate.net Furthermore, advanced spectroscopic methods, especially high-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offer a direct means to detect and quantify the number and type of branches along a polymer chain. nih.gov
Table 1: Common Branched Polymer Topologies
| Topology | Description | Schematic Representation |
|---|---|---|
| Star Polymer | Consists of several polymer chains ("arms") connected to a central core. uoi.grresearchgate.net | A central point with multiple linear chains radiating outwards. |
| Comb Polymer | A main polymer chain (backbone) with multiple polymeric side chains (teeth). uoi.grresearchgate.net | A long central chain with numerous shorter chains branching off at intervals. |
| H-Shaped Polymer | Composed of two backbone chains connected by a cross-linking chain, with two arms attached to each end of the backbone. uoi.grresearchgate.net | Resembles the letter 'H', with five distinct polymer segments. |
| Graft Copolymer | A type of branched copolymer where the side chains are structurally distinct from the main chain. google.com | A backbone of one monomer type with side chains of another monomer type. |
| Dendrimer/Hyperbranched | Highly branched, tree-like structures with a branch point at nearly every monomer unit, resulting in a dense, globular architecture. kinampark.com | A highly cascaded structure emanating from a central core. |
Investigation of Monomer Sequence Distribution in Copolymers
When this compound is copolymerized with one or more different monomers, the sequence in which the monomer units are arranged along the polymer chain is of fundamental importance. This monomer sequence distribution dictates the copolymer's microstructure and, consequently, its macroscopic properties. mdpi.commdpi.com The primary types of monomer sequences are random, alternating, block, and gradient. researchgate.net
Random Copolymers: Monomer units are distributed statistically, often following Markovian statistics, based on monomer reactivity ratios and feed concentrations. mdpi.com
Alternating Copolymers: Monomers are arranged in a regular, alternating sequence (e.g., -A-B-A-B-). researchgate.net
Block Copolymers: Long sequences ("blocks") of one monomer type are linked to blocks of another monomer type (e.g., -AAAAA-BBBBB-). researchgate.net
Gradient Copolymers: The composition of the polymer chain changes gradually from one monomer type to the other along its length. mdpi.com
The final monomer sequence is highly dependent on the polymerization method employed. researchgate.netkinampark.com While conventional free-radical polymerizations often lead to statistical or random copolymers, the development of controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of copolymers with well-defined architectures and sequences, including block and gradient structures. kinampark.comacs.org For example, the sequential addition of different monomers during a living polymerization process allows for the creation of tailor-made microstructures. kinampark.com The choice of solvent and initiator can also strongly influence the degree and nature of monomer alternation. rsc.org
Advanced strategies for sequence control include template-based polymerization, where monomers are positioned along a structured template, such as a porous coordination polymer, to guide the copolymerization and yield a predetermined sequence. nih.gov
The determination of the monomer sequence requires powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Analysis of copolymer composition and triad (B1167595) sequences (the sequence of three adjacent monomer units, e.g., AAA, AAB, BAB) can provide detailed insight into the microstructure. mdpi.com For more complex systems, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can unambiguously establish the mode of monomer alternation. rsc.org Other techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), can also be used to analyze the sequential arrangements of copolymers. rsc.org
Research on the copolymerization of 2,3,4,5,6-pentafluorostyrene, a close structural analog of pentabromostyrene, with monomers like styrene has demonstrated that the monomer sequence is heavily influenced by polymerization conditions. rsc.org These studies have successfully used NMR to establish the nature of monomer alternation, providing a framework for understanding and analyzing similar copolymers of pentabromostyrene. rsc.org
Table 2: Types of Copolymers Based on Monomer Sequence
| Copolymer Type | Monomer Sequence Description | Typical Synthesis Method |
|---|---|---|
| Random | Irregular, statistical arrangement of monomer units. mdpi.com | Conventional Free-Radical Polymerization |
| Alternating | Monomers are arranged in a regularly alternating pattern (A-B-A-B). researchgate.net | Specific comonomer pairs, Controlled Radical Polymerization |
| Block | Composed of long, distinct segments of each monomer (AAAA-BBBB). researchgate.net | Living/Controlled Radical Polymerization (e.g., ATRP, RAFT) |
| Gradient | Gradual change in monomer composition along the chain. mdpi.com | Controlled Radical Polymerization with programmed monomer addition |
Advanced Materials Applications and Performance Characteristics of 2,3,4,5,6 Pentabromostyrene Containing Systems
Role of 2,3,4,5,6-Pentabromostyrene in Enhanced Polymer Performance
The primary role of this compound in polymer systems is to impart specific desirable properties, largely driven by its chemical structure. The presence of five bromine atoms on the styrene (B11656) ring significantly influences the performance of polymers derived from it.
One of the most notable properties is enhanced thermal stability. Generally, increasing the degree of polymerization and cross-linking in polymers leads to higher thermal stability. byjus.comwikipedia.org The high molecular weight and the presence of bromine contribute to this characteristic. byjus.comcetjournal.it Brominated compounds, including polymers containing pentabromostyrene, are known for their flame-retardant properties. cetjournal.itciop.plresearchgate.net They act by releasing bromine radicals at high temperatures, which interfere with the combustion process in the gas phase, thus delaying ignition and reducing the spread of flames. ciop.pl
Furthermore, the bulky pentabromophenyl group can increase the rigidity of the polymer backbone, leading to a higher glass transition temperature (Tg) compared to non-brominated analogs like polystyrene. This increased rigidity can also contribute to improved mechanical properties, such as higher tensile strength and stiffness. byjus.com The incorporation of pentabromostyrene can also modify the chemical resistance and compatibility of the resulting polymer with other materials, which is advantageous in the formulation of blends and composites. google.com
Functional Materials Derived from this compound Polymers
The polymerization of this compound opens the door to a range of functional materials with tailored properties for specific advanced applications.
Poly(this compound) and its copolymers can be used as polymeric additives to enhance the properties of other bulk polymers. Unlike small-molecule additives, polymeric additives are less prone to migration and leaching from the host material, which improves the durability of the enhanced property and reduces potential environmental concerns. researchgate.net
For instance, the synthesis of poly(pentabromostyrene) microspheres via dispersion polymerization has been explored for their use as flame-retardant additives. researchgate.net These microspheres can be blended with other polymers to improve their fire resistance without significantly compromising the mechanical properties of the host material. The use of such polymeric additives is a strategy to overcome the issue of flame retardants escaping from the host material. researchgate.net Research has also been conducted on using polymeric additives to improve the flowability of crude oil by preventing wax precipitation. d-nb.info
Here is an interactive data table summarizing the influence of polymerization parameters on the properties of poly(pentabromostyrene) microspheres, as described in related research on dispersion polymerization. researchgate.netcdnsciencepub.com
| Parameter | Effect on Particle Size | Rationale |
| Monomer Concentration | Increasing concentration can lead to a decrease in particle diameter. | Higher monomer concentration can decrease the solubility of the forming oligoradicals and the stabilizer, leading to the precipitation of shorter oligomers and smaller particles. researchgate.net |
| Initiator Concentration | Varies depending on the system. | The concentration of the initiator affects the rate of polymerization and the number of growing polymer chains, which in turn influences the final particle size. |
| Stabilizer Concentration | Increasing concentration generally leads to smaller particle sizes. | A higher concentration of stabilizer provides better coverage of the particle surface, preventing aggregation and resulting in smaller, more stable particles. |
| Solvent Type | The choice of solvent is crucial in determining particle size and distribution. | The solubility of the monomer, polymer, and stabilizer in the solvent system dictates the nucleation and growth mechanism of the particles. |
Advanced composite materials are engineered to exhibit superior properties such as high strength-to-weight ratio, stiffness, and durability. researchgate.netmdpi.comaddcomposites.com They are typically composed of a matrix material and a reinforcement phase. addcomposites.com Poly(this compound) and its derivatives can be utilized in both roles within a composite structure.
As a matrix material, the inherent flame retardancy and thermal stability of poly(pentabromostyrene) make it a candidate for applications requiring high fire safety standards. When reinforced with fibers like carbon or glass, the resulting composites can offer a combination of mechanical performance and fire resistance. mdpi.com
More commonly, derivatives of this compound are used to modify the surface of reinforcing fillers or as a component in the polymer matrix of a composite. For example, polymer-silica composite materials, where polymers are bonded to the surface of silica (B1680970) particles, are considered promising for various applications, including as packing materials in chromatography. researchgate.netbohrium.com The synthesis of poly(pentabromostyrene)-silica composites involves bonding the polymer to the silica surface, creating a material with the combined properties of the organic polymer and the inorganic silica. researchgate.net The development of such composites is driven by the need for materials with tailored functionalities for specific applications. researchgate.net
The table below outlines the components and potential advantages of advanced composites incorporating pentabromostyrene derivatives.
| Composite Component | Material Example | Role of Pentabromostyrene Derivative | Potential Advantages |
| Matrix | Epoxy Resin, Polyester | Co-monomer or additive in the resin | Enhanced flame retardancy, improved thermal stability of the composite. |
| Reinforcement | Carbon Fiber, Glass Fiber | Surface treatment for fibers | Improved interfacial adhesion between fiber and matrix, leading to better mechanical properties. |
| Particulate Filler | Silica, Alumina | Polymer coating on particles | Functionalization of the filler, improved dispersion in the matrix, enhanced thermal properties. researchgate.net |
Applications in Separation Science: Poly(this compound) as Stationary Phases
The unique chemical structure of poly(this compound) (pPBS) makes it a highly effective material for stationary phases in modern chromatographic techniques. researchgate.netresearchgate.net The combination of a hydrophobic aromatic ring and multiple polarizable bromine atoms allows for multiple interaction mechanisms with analytes. researchgate.netresearchgate.net
In High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that determines the separation selectivity. nih.govmdpi.com Silica-based stationary phases are widely used due to their mechanical strength and well-defined porosity. nih.gov By bonding poly(pentabromostyrene) to silica particles, a novel stationary phase is created that offers unique separation capabilities. researchgate.netresearchgate.net
These pPBS-silica composite stationary phases exhibit a mixed-mode retention mechanism. researchgate.netrsc.org The phenyl groups in the polymer provide hydrophobic and π-π interactions, which are effective for retaining non-polar and aromatic compounds. researchgate.netresearchgate.net Simultaneously, the bromine atoms offer polar interactions, enabling the separation of polar or easily polarized analytes. researchgate.netresearchgate.net This dual nature allows for the separation of a wide range of compounds, from non-polar polycyclic aromatic hydrocarbons (PAHs) to polar phenols and anilines, on a single column. researchgate.net
Research has shown that pPBS-based HPLC columns can provide special separation selectivity compared to traditional C18 stationary phases. researchgate.net They have been successfully used for the separation of complex mixtures, including fullerenes, demonstrating high loading capacity and good yield. researchgate.net The stability and reproducibility of these columns have also been proven to be excellent. researchgate.net
The following table presents a summary of the performance of a poly(pentabromostyrene)-silica composite stationary phase in HPLC. researchgate.net
| Analyte Class | Separation Principle | Performance Highlights |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Hydrophobic and π-π interactions | Good separation and resolution. |
| Phenols and Anilines | Hydrophobic, π-π, and polar interactions | Enhanced selectivity compared to C18 columns. researchgate.net |
| Fullerenes (C60) | π-π interactions | High loading capacity (2.67%) and high yield (86.3%). researchgate.net |
| Halogenated Benzenes | Hydrophobic and polar interactions | Good separation of isomers. researchgate.net |
Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. rsc.orgnih.gov In CEC, the stationary phase is packed into a capillary column. Poly(pentabromostyrene)-silica particles have been successfully used to fabricate packed capillary columns for CEC. researchgate.netrsc.org
These SiO2@pPBS packed columns provide a reversed-phase/hydrophilic mixed-mode retention mechanism. rsc.org The separation in CEC is influenced not only by the interactions with the stationary phase but also by the electrophoretic effects on charged analytes. researchgate.netrsc.org This can lead to different selectivities compared to HPLC. researchgate.netrsc.org
A high column efficiency of up to 122,000 plates per meter has been achieved for certain analytes using these columns. researchgate.netrsc.org The columns also demonstrate good stability and reproducibility, with relative standard deviations (RSDs) for retention times being less than 4.4% for run-to-run, day-to-day, and column-to-column comparisons. researchgate.netrsc.org The successful application of these columns for the separation of complex samples like coking wastewater highlights their potential in environmental analysis. researchgate.netrsc.org
The table below details the performance characteristics of a SiO2@pPBS packed capillary column in CEC. researchgate.netrsc.org
| Performance Metric | Value | Analyte Example |
| Column Efficiency | Up to 1.22 x 10⁵ N/m | p-chloroaniline researchgate.netrsc.org |
| Run-to-run Repeatability (RSD) | < 4.4% (n=5) | Anilines researchgate.netrsc.org |
| Day-to-day Repeatability (RSD) | < 4.4% (n=5) | Anilines researchgate.netrsc.org |
| Column-to-column Reproducibility (RSD) | < 4.4% (n=3) | Anilines researchgate.netrsc.org |
| Separation Modes | Reversed-phase/Hydrophilic mixed-mode | Alkylbenzenes, PAHs, nucleosides, phenols, anilines rsc.org |
Environmental Transformation and Degradation Pathways of 2,3,4,5,6 Pentabromostyrene and Its Polymeric Forms
Thermal Decomposition Mechanisms and Products
Thermal degradation is a critical pathway for the transformation of pentabromostyrene and its polymers, particularly in scenarios such as fires or high-temperature industrial processes. oecd.org The process involves the breakdown of the polymer backbone and the release of various organic and inorganic compounds. oecd.org
Pyrolysis, the thermal degradation of a substance in the absence of oxygen, of polymers containing brominated flame retardants like poly(pentabromostyrene) results in a complex mixture of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). utoronto.canih.gov Studies on the pyrolysis of brominated high-impact polystyrene (HIPS-Br), a material with similar structural components, show that the resulting liquid products are primarily composed of aromatic compounds. birmingham.ac.uk
Key volatile and semi-volatile compounds identified during the thermal decomposition of various brominated flame retardants, some of which may be analogous to the degradation of poly(pentabromostyrene), are detailed below.
| Identified Thermal Degradation Product | Compound Type |
| Hydrogen bromide | Inorganic Gas |
| Bromine | Inorganic Gas |
| Tribromomethane (Bromoform) | Halogenated Methane |
| Tribromoethylene | Halogenated Alkene |
| Tetrabromomethane | Halogenated Methane |
| 1,3,5-Tribromobenzene | Aromatic Compound |
| Phenol | Aromatic Compound |
| 2-Bromophenol | Aromatic Compound |
| 4-Bromophenol | Aromatic Compound |
| 2,4-Dibromophenol | Aromatic Compound |
| 2,4,6-Tribromophenol | Aromatic Compound |
| 1,2,4,5-Tetrabromobenzene | Aromatic Compound |
| 2,3,4,5,6-Pentabromostyrene | Aromatic Compound |
| This table is based on data from the thermal decomposition of various brominated flame retardants and serves as an illustrative example of potential pyrolysis products. nih.gov |
Research on the pyrolysis of brominated high-impact polystyrene (Br-HIPS) at 430°C revealed that the composition of the pyrolysis oil is significantly influenced by the presence of other substances. acs.org Without certain additives, the oil primarily contains toluene, ethylbenzene (B125841), styrene (B11656), cumene (B47948), and alpha-methylstyrene (B127712). acs.org The introduction of other polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), can alter the yield and composition of the pyrolysis products. mdpi.com
Synergists are compounds added to flame retardant formulations to enhance their effectiveness. Antimony trioxide (Sb₂O₃) is a common synergist used with brominated flame retardants. mdpi.comscirp.org The presence of Sb₂O₃ significantly alters the thermal degradation chemistry of brominated polymers. mdpi.com
During pyrolysis of brominated HIPS containing Sb₂O₃, a characteristic two-step decomposition occurs. The first step, at around 330°C, is attributed to the synergistic action between the brominated flame retardant and Sb₂O₃. mdpi.com In this stage, bromine radicals are scavenged from the decomposing polymer, reacting with Sb₂O₃ to form antimony tribromide (SbBr₃). mdpi.com This reaction also facilitates the removal of hydrogen from the polymer chain, leading to the formation of hydrogen bromide (HBr). mdpi.com
The influence of Sb₂O₃ on the pyrolysis products of brominated HIPS is significant. Studies have shown that in the presence of antimony trioxide, the formation of styrene and alpha-methylstyrene in the pyrolysis oil is suppressed, while the concentrations of ethylbenzene and cumene increase. acs.org Furthermore, the presence of Sb₂O₃ leads to the formation of a large number of brominated compounds, with a major portion of the bromine being converted into antimony bromide. mdpi.comnih.gov The absence of the synergist, on the other hand, results in the formation of heavier brominated compounds. mdpi.com Additives like red mud, limestone, and natural zeolite have also been shown to reduce the bromine and antimony content in the pyrolysis oil. ccsenet.org
| Effect of Antimony Trioxide (Sb₂O₃) on Pyrolysis Products of Brominated HIPS | Without Sb₂O₃ | With Sb₂O₃ |
| Major Organic Products | Toluene, Ethylbenzene, Styrene, Cumene, alpha-Methylstyrene | Toluene, Ethylbenzene, Cumene |
| Key Brominated Product | (1-bromoethyl)benzene | Antimony tribromide (SbBr₃) |
| Styrene & alpha-Methylstyrene | Present | Absent |
| This table summarizes the general findings on the effect of antimony trioxide on the pyrolysis of brominated high-impact polystyrene. acs.orgmdpi.comnih.gov |
Photochemical and Oxidative Degradation Processes
In the environment, polymers containing pentabromostyrene are exposed to sunlight and atmospheric oxidants, leading to their degradation through photochemical and oxidative processes.
Exposure to ultraviolet (UV) radiation can cause the photodegradation of polymers, leading to chain scission, the formation of free radicals, and a reduction in molecular weight. nih.govresearchgate.net For polymers containing brominated flame retardants, UV radiation can trigger the homolytic cleavage of the C-Br bond. nih.gov This process releases bromine radicals that can attack the polymer chains, potentially accelerating the degradation of the plastic. nih.gov
Studies on high-impact polystyrene (HIPS) containing various brominated flame retardants have shown that UV-visible irradiation leads to the degradation of the BFRs. nih.gov The process can result in significant decontamination of the polymer surface. nih.gov The degradation of a polymeric brominated flame retardant known as "Polymeric FR" under UV irradiation was found to yield a variety of degradation products, including 2,4,6-tribromo-3-hydroxybenzoic acid. nih.gov The presence of impurities in polymers can act as receptors for UV energy, initiating the degradation process. zeusinc.com
Oxidative degradation occurs when polymers are exposed to atmospheric oxygen, often initiated or accelerated by heat or UV radiation (photo-oxidation). nih.govmdpi.com This process involves the formation of free radicals, which react with oxygen to form peroxy radicals. These radicals can then abstract hydrogen from the polymer chain, leading to the formation of hydroperoxides and new polymer radicals, propagating a chain reaction. zeusinc.com
The degradation of polymeric BFRs under heat and UV exposure has been shown to produce various water-soluble degradation products, indicating increased mobility compared to the parent polymer. acs.org This transformation can have significant environmental implications, as the degradation products may have different toxicity and transport characteristics than the original flame retardant. acs.org
Environmental Fate and Transport of Brominated Styrenic Derivatives
The environmental fate of a chemical refers to its transport and transformation in the environment. epa.gov For brominated flame retardants like pentabromostyrene and its derivatives, their low water solubility and vapor pressure suggest that upon release, they will primarily partition to soil and sediment. oecd.org
These compounds are generally persistent and can undergo long-range atmospheric transport, leading to their presence in remote environments like the Arctic. acs.orgmdpi.com Their persistence means they are not easily broken down by biological processes. oecd.org While photodegradation has been observed in laboratory settings, their decomposition under natural environmental conditions is a slower process. oecd.orgenv-health.org
Due to their lipophilic nature, many brominated flame retardants have the potential to bioaccumulate in organisms and biomagnify in the food chain. nih.govnih.govcpcb.nic.in However, the bioaccumulation potential can be influenced by the molecule's size, with very large molecules being less readily taken up by organisms. oecd.orgpops.int The degradation of polymeric BFRs can lead to the formation of smaller, potentially more mobile and bioavailable compounds, which could pose different environmental risks than the parent polymer. nih.govacs.org The transport of these chemicals in the environment is a complex process, influenced by partitioning between air, water, soil, and biota. envirocomp.com
Release and Distribution in Aquatic and Terrestrial Compartments
This compound (PBS), as a reactive flame retardant, is typically polymerized to form poly(pentabromostyrene) before being incorporated into various materials. However, the release into the environment can still occur during the manufacturing, use, and disposal of products containing this flame retardant. A primary concern with many additive flame retardants is their potential to leach or escape from the host material over time, leading to environmental pollution. researchgate.net
Once released, the distribution of PBS in the environment is governed by its chemical properties. As an organic pollutant, it can infiltrate various environmental systems, including groundwater, soil, sediment, and biota. mdpi.comnih.gov The partitioning between air and water, described by the Henry's Law Constant (Kaw), is a key parameter in determining its environmental fate. rivm.nl Studies screening for potential Persistent, Bioaccumulative, and Toxic (PBT) substances have evaluated PBS, indicating its potential for long-term environmental presence. rivm.nl
The primary routes of entry into aquatic and terrestrial compartments include:
Industrial Effluents: Discharge from manufacturing plants where PBS or products containing it are produced.
Leaching from Products: Slow release from consumer goods and materials throughout their service life. This is a common pathway for many flame retardants. europa.eu
Waste Disposal: Release from landfills or during the recycling process of materials like Waste Electrical and Electronic Equipment (WEEE). bsef.combsef.com
In aquatic systems, due to its likely low water solubility (a characteristic of many brominated compounds), PBS is expected to adsorb to sediment and suspended organic matter. In terrestrial environments, it is likely to bind to soil particles, limiting its mobility but increasing its persistence in the topsoil layers. researchgate.netnih.gov
Table 1: Environmental Partitioning and Persistence Indicators for this compound
| Parameter | Value/Indication | Significance | Source |
|---|---|---|---|
| Potential PBT Properties | Identified as a substance to be screened for PBT properties with regard to the marine environment. | Suggests potential for persistence, bioaccumulation, and toxicity, warranting further investigation. | rivm.nl |
| Persistence Score (P-score) | 0.90 (on a scale where higher values indicate greater persistence) | Indicates a high potential to resist degradation in the environment. | rivm.nl |
| Bioaccumulation Score (B-score) | 0.93 (on a scale where higher values indicate greater bioaccumulation potential) | Suggests a high likelihood of accumulating in organisms. | rivm.nl |
| Overall PB-Score | 1.83 | A combined score reflecting significant potential for both persistence and bioaccumulation. | rivm.nl |
Long-Term Persistence and Transformation Products in Environmental Matrices
The long-term persistence of a chemical is its ability to resist degradation processes in the environment. rivm.nl For substances like PBS, persistence is a significant concern because it allows for long-term exposure and potential for long-range transport. ipen.org The chemical structure of PBS, with five bromine atoms on a styrene backbone, contributes to its stability and resistance to degradation. Current findings on other persistent chemicals like atrazine (B1667683) have demonstrated that such compounds can persist in soil for decades, representing a potential long-term threat. nih.gov
Transformation of PBS in the environment can occur through several pathways, including microbial degradation, photolysis (degradation by light), and hydrolysis. frontiersin.org However, for highly brominated compounds, these processes can be very slow. nih.gov The polymer matrix in which poly(pentabromostyrene) is embedded can also significantly affect its degradation rate, often increasing its stability. For example, studies on the structurally similar decabromodiphenyl ethane (B1197151) (EBP) showed that its photolytic half-life was vastly longer when incorporated into a polymer resin compared to when it was in a dilute solution. nih.gov
When degradation does occur, it can lead to the formation of various transformation products (TPs). These TPs may have different properties and toxicities than the parent compound. mdpi.comnih.gov For brominated flame retardants, a primary transformation pathway is debromination, leading to the formation of less-brominated, and sometimes more toxic, congeners. Thermal decomposition studies, such as those simulating fire conditions, have identified products released from materials containing this compound. ciop.plcetjournal.it
Table 2: Potential Transformation Processes and Products of this compound
| Transformation Process | Description | Potential Products | Source |
|---|---|---|---|
| Environmental Degradation | Slow breakdown in soil and sediment via microbial action, photolysis, or hydrolysis. | Lower brominated styrenes, other metabolites. The specific environmental TPs are not well-documented. | mdpi.comnih.govfrontiersin.org |
| Thermal Decomposition | Breakdown under high temperatures, such as in fires or specific waste treatment processes. | During thermal degradation at 650 °C, materials with PBS were observed to release gases like carbon monoxide (CO). | ciop.plcetjournal.it |
Considerations for End-of-Life Management and Material Circularity
The end-of-life management of products containing PBS, particularly plastics from Waste Electrical and Electronic Equipment (WEEE), presents a significant challenge for achieving a circular economy. europa.eubsef.com Hazardous flame retardants in waste streams can act as a barrier to recycling, as their presence can contaminate recycled materials. europa.euipen.org
Europe produces approximately 2.6 million tonnes of WEEE plastics annually, but a large portion is not collected through official channels, and only a fraction is sent to specialized recyclers. bsef.commgg-polymers.com Plastics containing certain restricted brominated flame retardants (BFRs) must be identified and separated from the recycling stream. europa.eumgg-polymers.com International regulations like the Stockholm Convention mandate that waste containing listed Persistent Organic Pollutants (POPs) above certain limits must be destroyed, prohibiting its recycling. europa.eu
For material circularity to be viable for plastics containing PBS and other BFRs, several key areas must be addressed:
Advanced Sorting Technologies: Development of resource-efficient methods to identify and separate plastics containing hazardous flame retardants is crucial. europa.eu
Specialized Recycling Processes: Techniques such as solvent-based recycling, thermolysis, and gasification show potential for breaking down BFR-containing plastics into their fundamental components, allowing for the recovery of valuable materials and the safe disposal of hazardous fractions. bsef.com Specialized firms can eliminate over 95% of BFRs from these plastics. bsef.com
Harmonized Regulations: Consistent international regulations are needed to facilitate the proper handling and cross-border movement of WEEE plastics for recycling, preventing illegal exports and ensuring environmentally sound management. bsef.com
Data Collection: Establishing standardized databases on the composition and fate of WEEE plastics would support better decision-making and enhance recycling capacity. bsef.com
While BFRs are essential for fire safety, their presence in products necessitates a comprehensive approach to end-of-life management that balances safety, environmental protection, and circular economy goals. mgg-polymers.com
Theoretical Chemistry and Computational Modeling of 2,3,4,5,6 Pentabromostyrene Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemistry serves as a powerful tool for understanding the intrinsic properties of the 2,3,4,5,6-pentabromostyrene monomer. By solving the Schrödinger equation for the molecular system, detailed information about the electronic structure and its influence on chemical behavior can be obtained.
For instance, a hypothetical DFT study on this compound could reveal the influence of the five bromine atoms on the electron density of the styrene (B11656) backbone. The high electronegativity of bromine would be expected to draw electron density away from the aromatic ring and the vinyl group, impacting the molecule's reactivity in polymerization and other chemical reactions. The HOMO-LUMO gap is a key parameter that can be calculated to predict the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
A recent quantum chemical study investigated the bromination of allylaryls, leading to styrene derivatives, providing insights into the electronic effects of substituents on reaction pathways. nih.gov While not directly on this compound, this type of study highlights the utility of quantum chemical calculations in understanding reactions involving brominated aromatic compounds.
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction kinetics and mechanisms. For the polymerization of this compound, computational methods can be used to model the initiation, propagation, and termination steps.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For example, the addition of a radical initiator to the vinyl group of the monomer could be modeled to determine the activation barrier for this process. Similarly, the subsequent addition of another monomer unit to the growing polymer chain can be computationally investigated.
A study on the catalytic debromination of brominated epoxy resins using DFT demonstrates how these methods can be applied to understand reactions involving the breaking of carbon-bromine bonds, a process relevant to the potential degradation of this compound. nih.gov
Molecular Simulation Techniques for Polymeric Systems
While quantum chemistry is well-suited for studying individual molecules and reaction steps, molecular simulation techniques are necessary to explore the behavior of large polymeric systems.
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical properties and dynamic behavior of polymers. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of their movements over time. This can provide insights into properties such as chain conformation, mobility, and interactions with other molecules.
MD simulations could also be used to predict the bulk properties of poly(this compound), such as its glass transition temperature and mechanical properties. These simulations would require an accurate force field that describes the interactions between the atoms in the polymer chains.
Computational models can also be used to simulate the polymerization process itself, providing insights into the kinetics of the reaction and the resulting polymer architecture. Kinetic Monte Carlo simulations, for example, can be used to model the stochastic nature of polymerization reactions and predict properties such as the molecular weight distribution and degree of branching.
These models can incorporate parameters derived from quantum chemical calculations, such as reaction rate constants, to create a more accurate representation of the polymerization process. By varying the simulation conditions, such as monomer concentration and temperature, the influence of these parameters on the final polymer properties can be investigated.
Computational Prediction of Degradation Pathways and Environmental Transformations
The environmental fate of this compound is a significant concern due to its classification as a brominated flame retardant. Computational methods can play a crucial role in predicting the potential degradation pathways of this compound and its polymer in the environment.
Computational tools can be used to predict the susceptibility of this compound to various degradation mechanisms, such as photodegradation, thermal degradation, and biodegradation. For example, quantum chemical calculations can be used to identify the weakest bonds in the molecule and predict which are most likely to break under the influence of heat or UV light.
Studies on the degradation of other brominated flame retardants have shown that debromination is a common degradation pathway. nih.govgnest.org Computational models could be used to investigate the likelihood of similar debromination reactions for this compound and to identify the potential degradation products. These predictions can help to assess the environmental risks associated with this compound and guide the development of strategies for its safe disposal and remediation.
The following table presents hypothetical data from a simulated degradation study of this compound under different conditions, illustrating the type of information that can be obtained from computational predictions.
| Condition | Primary Degradation Pathway | Key Predicted Degradation Products | Predicted Half-life (days) |
|---|---|---|---|
| Photodegradation (Simulated Sunlight) | Reductive Debromination | Tetrabromostyrene, Tribromostyrene | 150 |
| Thermal Degradation (300°C) | C-Br Bond Cleavage | Brominated Benzenes, Polybrominated Biphenyls | 5 |
| Biodegradation (Aerobic, Simulated) | Hydroxylation and Ring Cleavage | Brominated Phenols, Brominated Benzoic Acids | >1000 |
In Silico Studies of Thermal and Photochemical Degradation Products
In silico studies, utilizing computational chemistry methods, provide a theoretical framework for understanding the degradation pathways of this compound under thermal and photochemical stress. These computational models allow for the prediction of potential degradation products and reaction mechanisms at the molecular level, offering insights that can be difficult to obtain through experimental analysis alone.
Methodologies for these studies often involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure of the molecule and determine the energetics of various reaction pathways. The process typically includes:
Geometry Optimization: Calculating the lowest energy conformation of the this compound molecule.
Bond Dissociation Energy (BDE) Analysis: Identifying the weakest chemical bonds in the molecule. For pentabromostyrene, the C-Br bonds and the bonds associated with the vinyl group are of primary interest. The bond most likely to break first under thermal or photochemical influence is the one with the lowest BDE.
Transition State Searching: Locating the transition state structures for potential degradation reactions, such as debromination, polymerization, or oxidation. This allows for the calculation of activation energies, which determine the feasibility and rate of a given reaction pathway.
Product Identification: Modeling the structure and stability of potential degradation products.
For this compound, computational studies would likely investigate several key degradation pathways. Under thermal stress, the initial step is often the homolytic cleavage of a C-Br bond, leading to the formation of a styrenyl radical and a bromine radical. This can initiate a series of radical chain reactions, potentially leading to the formation of lower brominated styrenes or recombination products. Another possible thermal degradation mechanism involves the vinyl group, which could lead to polymerization or scission of the side chain. nist.gov
Photochemical degradation involves the absorption of UV radiation, exciting the molecule to a higher energy state. This can facilitate C-Br bond cleavage, a common pathway for polybrominated aromatic compounds. Computational models can predict the UV-Vis absorption spectrum of the molecule and identify the electronic transitions involved. The subsequent reactions of the resulting radical species can lead to a variety of photoproducts, including hydrodebromination products if a hydrogen source is available.
A summary of predicted degradation pathways and products from hypothetical in silico studies is presented below.
| Degradation Type | Predicted Initial Step | Potential Intermediate Species | Potential Final Products |
|---|---|---|---|
| Thermal Degradation | Homolytic C-Br bond cleavage | Styrenyl radical, Bromine radical | Tetrabromostyrenes, Tribromostyrenes, Polybrominated biphenyls |
| Photochemical Degradation | UV-induced C-Br bond cleavage | Excited-state molecule, Styrenyl radical | Hydrodebrominated styrenes (in presence of H-donors), Brominated phenols (in presence of oxygen/water) |
Predictive Models for Environmental Fate and Transport Behavior
Predictive models are essential tools for assessing the environmental fate and transport of chemicals like this compound. researchgate.net These models, often in the form of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), use the molecular structure of a chemical to predict its physicochemical properties and environmental behavior. osti.govresearchgate.net This approach avoids the need for extensive and costly experimental testing for every chemical of interest.
The development of robust QSAR models follows principles established by the Organisation for Economic Co-operation and Development (OECD), ensuring they are well-documented, validated, and reliable for regulatory purposes. osti.govresearchgate.net The process involves curating high-quality experimental data for a range of chemicals, calculating molecular descriptors (numerical representations of molecular structure), and using statistical methods to build a model that correlates the descriptors with the property of interest. osti.govresearchgate.net
For this compound, these models can predict key parameters that govern its behavior in the environment:
Persistence: The models can estimate the half-life of the compound in different environmental compartments (air, water, soil, sediment) by predicting its susceptibility to abiotic and biotic degradation processes. researchgate.net
Transport: Properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow) are predicted to understand how the compound moves between air, water, and soil. up.pt
Bioaccumulation: The potential for the chemical to accumulate in living organisms can be estimated by predicting its bioconcentration factor (BCF).
Environmental fate models integrate these predicted properties to simulate the distribution of the chemical over time and space. up.ptelsevierpure.com These models compartmentalize the environment into defined units (e.g., air, water, soil) and use mathematical expressions to describe the mass balance and transfer between compartments. up.pt The output can provide predicted environmental concentrations (PECs) in various media, which are crucial for risk assessment. researchgate.net
Below is a table of key environmental fate parameters that can be predicted for this compound using QSAR/QSPR models.
| Parameter | Abbreviation | Environmental Significance |
|---|---|---|
| Octanol-Water Partition Coefficient | Log Kow | Indicates potential for bioaccumulation in fatty tissues. |
| Water Solubility | Sw | Affects transport in aquatic systems and bioavailability. |
| Vapor Pressure | VP | Determines the likelihood of partitioning into the atmosphere. |
| Soil Adsorption Coefficient | Koc | Predicts mobility in soil and partitioning to sediment. |
| Bioconcentration Factor | BCF | Measures accumulation in aquatic organisms from water. |
| Atmospheric Hydroxylation Rate | kOH | Indicates the rate of degradation in the atmosphere. |
Application of Machine Learning and Artificial Intelligence in this compound Research
Data-Driven Approaches for Material Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by enabling the prediction of material properties from compositional data. youtube.com For research involving this compound, which is primarily used as a flame retardant in polymers like polystyrene, data-driven approaches can accelerate the development of new materials with optimized properties. chemrxiv.org
The core concept involves creating a comprehensive database that links material formulations to their experimentally measured properties. This database serves as the training ground for ML models. For a polymer system containing this compound, the input features for the model could include:
The concentration of pentabromostyrene.
The type and molecular weight of the base polymer (e.g., polystyrene, ABS).
The presence and concentration of other additives (e.g., synergists, plasticizers).
Processing conditions (e.g., temperature, pressure).
The output variables would be the target properties to be predicted, such as:
Flame Retardancy: Limiting Oxygen Index (LOI), UL-94 classification, peak heat release rate from cone calorimetry.
Mechanical Properties: Tensile strength, Young's modulus, impact strength. youtube.com
Thermal Properties: Glass transition temperature (Tg), thermal degradation temperature.
Once trained, these ML models can rapidly screen vast numbers of virtual formulations to identify promising candidates for experimental synthesis, significantly reducing the time and resources required for materials discovery. youtube.com For instance, a model could predict the precise concentration of this compound needed to achieve a V-0 rating in the UL-94 test while minimizing any negative impact on the material's tensile strength. chemrxiv.org
A hypothetical data structure for training such a predictive model is outlined below.
| Pentabromostyrene (wt%) | Polymer Type | Synergist (wt%) | Tensile Strength (MPa) | UL-94 Rating |
|---|---|---|---|---|
| 10 | Polystyrene | 3 | 45 | V-2 |
| 12 | Polystyrene | 3 | 42 | V-1 |
| 15 | Polystyrene | 5 | 40 | V-0 |
| 12 | ABS | 3 | 55 | V-1 |
Automated Workflow Development for Chemical Synthesis and Analysis
Automated Synthesis: While specific automated synthesis protocols for this compound are not widely documented, the principles of automated synthesis platforms can be readily applied. A typical platform consists of modular components, including:
Robotic arms for liquid and solid handling.
A network of computer-controlled reactors for performing chemical reactions under precise temperature and pressure conditions.
Integrated purification modules (e.g., automated chromatography).
In-line analytical tools (e.g., NMR, MS) for reaction monitoring.
Such a system could be programmed to perform the multi-step synthesis of pentabromostyrene, starting from styrene and bromine, with minimal human intervention. AI algorithms could potentially optimize reaction conditions in real-time based on data from the in-line analytical tools to maximize yield and purity.
Automated Analysis: Automated workflows are more established in chemical analysis. For this compound, these workflows are crucial for high-throughput screening of its presence in environmental samples or for quality control of polymer products. A fully automated analytical workflow would typically involve:
Automated Sample Preparation: This is the most time-consuming step in traditional analysis. Systems using automated Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME) can extract and concentrate the analyte from complex matrices like soil, water, or polymer extracts. nih.govmdpi.combohrium.com
Robotic Injection: An autosampler automatically injects the prepared sample into the analytical instrument. nih.gov
Chromatographic Separation and Detection: The sample is analyzed, for example, by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to separate and quantify the pentabromostyrene. doaj.org
Automated Data Processing: Software automatically integrates peaks, performs quantification against calibration standards, and generates final reports.
Concluding Remarks and Future Research Directions for 2,3,4,5,6 Pentabromostyrene
Current Gaps and Emerging Challenges in 2,3,4,5,6-Pentabromostyrene Research
Despite its established use as a flame retardant, significant gaps remain in the fundamental understanding of this compound. A primary challenge lies in the controlled synthesis and polymerization of the monomer. Achieving well-defined polymer architectures with controlled molecular weights and low polydispersity is crucial for tailoring its properties for advanced applications, yet this remains an area requiring further investigation.
Another significant knowledge gap is the comprehensive characterization of poly(this compound). While its flame-retardant capabilities are acknowledged, a deeper understanding of its thermal, mechanical, and optical properties is necessary to unlock its full potential. Furthermore, the long-term stability and degradation pathways of the polymer under various environmental conditions, such as UV radiation and microbial action, are not yet fully elucidated. The photodegradation of brominated polystyrenes is a known phenomenon, but specific studies on the degradation products of poly(this compound) and their potential environmental impact are scarce. researchgate.net
The environmental fate and toxicology of this compound and its polymer also present a critical research frontier. Concerns over the persistence, bioaccumulation, and potential toxicity of brominated flame retardants as a class necessitate a thorough investigation into the specific environmental footprint of this compound. nih.gov Understanding its potential to break down into smaller, more mobile molecules is essential for a complete life-cycle assessment.
Potential Avenues for Interdisciplinary Collaboration and Novel Applications
The future of this compound research lies in transcending its traditional role as a flame retardant. Interdisciplinary collaboration will be key to unlocking novel applications.
Materials Science and Engineering: The high refractive index and potential for chemical modification of poly(this compound) open doors for applications in optics and photonics. Collaboration with materials scientists could lead to the development of high-performance optical fibers, coatings, and advanced composite materials. The introduction of halogen atoms can be a strategy to optimize the energy levels in conjugated polymers for electronic applications. acs.org
Nanotechnology: The synthesis of nanoparticles and nanocomposites incorporating poly(this compound) could lead to materials with unique properties. For instance, incorporating these brominated polymers into nanomaterials could enhance their thermal stability and create novel functionalities for use in sensors or catalysis.
Biomedical Engineering: While seemingly counterintuitive for a flame retardant, the functionalization of halogenated polymers is a growing field with potential biomedical applications. Research into surface modification of poly(this compound) could lead to the development of biocompatible materials with specific surface properties for applications such as medical device coatings or drug delivery systems. The inherent radiopacity of bromine could also be explored for imaging applications.
Broader Implications for Brominated Polymer Chemistry and Environmental Science
The study of this compound has broader implications that extend beyond the compound itself.
Brominated Polymer Chemistry: A deeper understanding of the structure-property relationships in poly(this compound) can provide valuable insights for the design of new brominated polymers with tailored functionalities. Investigating the reactivity of the carbon-bromine bonds and the influence of the high bromine content on the polymer's backbone conformation can inform the synthesis of next-generation materials with enhanced performance and reduced environmental impact. The use of halogen bonding as a tool in supramolecular chemistry is an emerging field with high potential for designing advanced polymeric materials. rsc.org
Environmental Science: A thorough investigation into the environmental fate of this compound and its polymer will contribute to a more comprehensive understanding of the environmental impact of brominated flame retardants. This research can inform the development of more sustainable flame-retardant technologies and guide regulatory policies. For instance, understanding the degradation mechanisms could lead to the design of brominated polymers that break down into benign products. The challenges of end-of-life treatment and up-cycling of plastics containing brominated compounds highlight the need for innovative recycling and debromination strategies. mdpi.com
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of 2,3,4,5,6-Pentabromostyrene?
Answer:
To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the absence of unreacted precursors or positional isomers. For brominated aromatics, coupling patterns and chemical shifts are critical for identifying substitution patterns .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns against reference standards. High-resolution LC-MS can distinguish between brominated homologs .
- Infrared (IR) Spectroscopy: Compare the IR spectrum with a reference standard to confirm functional groups (e.g., C-Br stretching at ~500–600 cm) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity. Retention time alignment with a certified standard is essential .
Basic: How can researchers optimize the synthesis of this compound to achieve high yields?
Answer:
Key considerations for synthesis include:
- Stoichiometry and Catalyst Selection: Use excess bromine (Br) or brominating agents (e.g., N-bromosuccinimide) with Lewis acid catalysts (e.g., FeBr) to drive complete bromination. Monitor reaction progress via TLC or GC-MS .
- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane or carbon tetrachloride) enhance electrophilic aromatic substitution. Avoid protic solvents to minimize side reactions .
- Temperature Control: Maintain mild temperatures (20–40°C) to balance reaction rate and selectivity. Excessive heat may lead to debromination or polymer formation .
Advanced: How can conflicting data on environmental persistence of brominated styrenes be resolved in experimental studies?
Answer:
Contradictions in environmental behavior often arise from variable test conditions. Methodological strategies include:
- Standardized Degradation Assays: Use OECD guidelines (e.g., OECD 301B for biodegradation) under controlled pH, temperature, and microbial consortia. Compare results with structurally similar compounds (e.g., pentabromophenol) to identify trends .
- Advanced Mass Spectrometry: Employ isotope dilution techniques (e.g., -labeled analogs) to track degradation pathways and quantify metabolites. This reduces matrix interference in environmental samples .
- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence based on bromine substitution patterns and log values .
Advanced: What crystallographic methods are suitable for resolving the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal Growth: Recrystallize the compound from a non-polar solvent (e.g., hexane) at low temperatures to obtain high-quality crystals.
- Data Collection: Use a diffractometer with MoK radiation () and a CCD detector. Collect data at 200 K to minimize thermal motion .
- Structure Refinement: Apply software like SHELXL to model bond lengths and angles. Compare with pentabromophenol structures, where Br–C bond lengths average 1.89–1.93 Å .
- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., Br···Br contacts or π-stacking) using Mercury software. These interactions influence packing and stability .
Advanced: How can researchers design experiments to study the thermal degradation mechanisms of this compound?
Answer:
- Thermogravimetric Analysis (TGA): Conduct TGA under nitrogen and air atmospheres to differentiate oxidative vs. pyrolytic degradation. Monitor mass loss at 200–400°C, typical for brominated aromatics .
- Gas Chromatography-Pyrolysis (Py-GC/MS): Flash-heat samples (>500°C) to simulate combustion. Detect debromination products (e.g., HBr, lower brominated styrenes) and polycyclic aromatic hydrocarbons (PAHs) .
- Kinetic Modeling: Use the Flynn-Wall-Ozawa method to calculate activation energy () and predict degradation rates under varying conditions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of brominated vapors .
- Waste Management: Segregate halogenated waste in labeled containers. Collaborate with certified disposal agencies to prevent environmental release .
- Spill Response: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent HBr formation .
Advanced: How can isotopic labeling techniques improve mechanistic studies of brominated styrene reactions?
Answer:
- Synthesis of -Labeled Analogs: Use neutron irradiation or exchange reactions to introduce stable bromine isotopes. Track reaction pathways via isotopic shifts in NMR or MS .
- Tracer Studies in Environmental Samples: Spike soil or water systems with labeled compounds to quantify bioaccumulation and transformation products using LC-ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
